![molecular formula C14H10N6O6S2 B231879 Disodium5-azido-2-[2-(4-azido-2-sulfonatophenyl)ethenyl]benzenesulfonate CAS No. 15874-22-3](/img/structure/B231879.png)
Disodium5-azido-2-[2-(4-azido-2-sulfonatophenyl)ethenyl]benzenesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4’-Diazidostilbene sulfonic acid is an organic compound with the molecular formula C14H10N6O6S2. It is a derivative of stilbene, characterized by the presence of azido groups (-N3) and sulfonic acid groups (-SO3H) on each of the two phenyl rings. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.
Métodos De Preparación
4,4’-Diazidostilbene sulfonic acid can be synthesized through several synthetic routesThe reaction conditions typically include the use of sodium nitrite and hydrochloric acid to form the diazonium salt, which is then treated with sodium azide to yield the desired product .
Industrial production methods may vary, but they generally follow similar principles, with optimizations for large-scale synthesis. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
4,4’-Diazidostilbene sulfonic acid undergoes various chemical reactions, including:
Substitution Reactions: The azido groups can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Photochemical Reactions: Upon exposure to UV light, the azido groups can undergo photolysis, generating reactive nitrene intermediates that can further react with other molecules.
Reduction Reactions: The azido groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.
Common reagents and conditions used in these reactions include sodium azide, reducing agents like hydrogen gas, and UV light for photochemical reactions. The major products formed depend on the specific reaction conditions and the nature of the substituents involved.
Aplicaciones Científicas De Investigación
4,4’-Diazidostilbene sulfonic acid has a wide range of scientific research applications:
Chemistry: It is used as a reagent for enzyme immobilization on fibroin by photo-crosslinking.
Biology: The compound’s ability to generate reactive intermediates upon photolysis makes it useful in studying biological systems and interactions.
Industry: It is used in the production of dyes and optical brighteners, as well as in the synthesis of other chemical compounds.
Mecanismo De Acción
The mechanism of action of 4,4’-Diazidostilbene sulfonic acid involves the generation of reactive intermediates, such as nitrenes, upon exposure to UV light. These intermediates can react with various molecular targets, leading to crosslinking or modification of the target molecules. The pathways involved depend on the specific application and the nature of the target molecules.
Comparación Con Compuestos Similares
4,4’-Diazidostilbene sulfonic acid can be compared with other similar compounds, such as:
4,4’-Diamino-2,2’-stilbenedisulfonic acid: This compound contains amino groups instead of azido groups and is used in the synthesis of dyes and optical brighteners.
4,4’-Dinitrostilbene-2,2’-disulfonic acid: This compound contains nitro groups and is used as a chloride channel blocker.
4,4’-Diisothiocyanostilbene-2,2’-disulfonic acid: This compound contains isothiocyanate groups and is used as an anion exchange inhibitor.
The uniqueness of 4,4’-Diazidostilbene sulfonic acid lies in its ability to generate reactive intermediates upon photolysis, making it suitable for applications that require photo-crosslinking and modification of target molecules.
Propiedades
Número CAS |
15874-22-3 |
|---|---|
Fórmula molecular |
C14H10N6O6S2 |
Peso molecular |
422.4 g/mol |
Nombre IUPAC |
5-azido-2-[(E)-2-(4-azido-2-sulfophenyl)ethenyl]benzenesulfonic acid |
InChI |
InChI=1S/C14H10N6O6S2/c15-19-17-11-5-3-9(13(7-11)27(21,22)23)1-2-10-4-6-12(18-20-16)8-14(10)28(24,25)26/h1-8H,(H,21,22,23)(H,24,25,26)/b2-1+ |
Clave InChI |
XHPWRTXYJFNZAW-OWOJBTEDSA-N |
SMILES |
C1=CC(=C(C=C1N=[N+]=[N-])S(=O)(=O)O)C=CC2=C(C=C(C=C2)N=[N+]=[N-])S(=O)(=O)O |
SMILES isomérico |
C1=CC(=C(C=C1N=[N+]=[N-])S(=O)(=O)O)/C=C/C2=C(C=C(C=C2)N=[N+]=[N-])S(=O)(=O)O |
SMILES canónico |
C1=CC(=C(C=C1N=[N+]=[N-])S(=O)(=O)O)C=CC2=C(C=C(C=C2)N=[N+]=[N-])S(=O)(=O)O |
Números CAS relacionados |
2718-90-3 (di-hydrochloride salt) |
Sinónimos |
4,4'-diazidostilbene 2,2'-disodium sulfonate 4,4'-diazidostilbene sulfonic acid 4,4'-diazidostilbene sulfonic acid, disodium salt 4,4'-diazidostilbene sulfonic acid, monosodium salt DASDSS |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Methoxy-9,11-dimethyltricyclo[6.2.2.0~2,7~]dodeca-2,4,6,9,11-pentaene](/img/structure/B231797.png)

![1-Methoxy-9,12-dimethyltricyclo[6.2.2.0~2,7~]dodeca-2,4,6,9,11-pentaene](/img/structure/B231809.png)
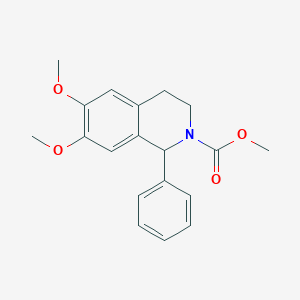
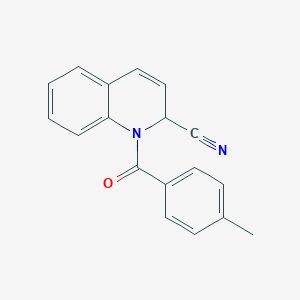

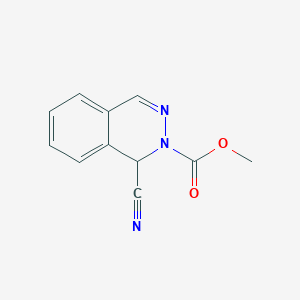

![4-O-[2-(Dipropylamino)-2-oxoethyl]rifamycin](/img/structure/B231824.png)
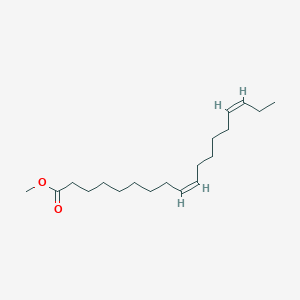

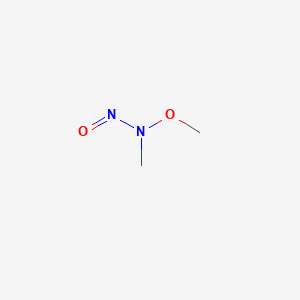
![1-[(4-methoxy-1-naphthyl)sulfonyl]-1H-imidazole](/img/structure/B231842.png)

